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Compound of Interest

Compound Name:
2-Hydrazinyl-7-methoxy-4-

methylquinoline

Cat. No.: B3059321 Get Quote

An In-depth Technical Guide to 2-Hydrazinyl-7-methoxy-4-methylquinoline

This guide provides a comprehensive technical overview of 2-Hydrazinyl-7-methoxy-4-
methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and

drug discovery. We will delve into its chemical identity, synthesis, characterization, reactivity,

and potential applications, offering field-proven insights for researchers, scientists, and drug

development professionals.

Core Compound Identification and Properties
2-Hydrazinyl-7-methoxy-4-methylquinoline is a substituted quinoline derivative featuring a

reactive hydrazinyl group at the C2 position. This functional group makes it a valuable

intermediate for constructing more complex molecular architectures.

Chemical Identity:

IUPAC Name: (7-methoxy-4-methylquinolin-2-yl)hydrazine

CAS Number: 97892-65-4[1]

Molecular Formula: C₁₁H₁₃N₃O[1]

Molecular Weight: 203.24 g/mol [1]
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Physicochemical Properties:

Property Value Source

Molecular Weight 203.24 g/mol [1]

Molecular Formula C₁₁H₁₃N₃O [1]

Appearance
Off-white to yellow solid

(predicted)

Inferred from similar

compounds

Solubility
Soluble in organic solvents like

Ethanol, DMSO, DMF

Inferred from synthesis

protocols[2]

Melting Point
Not explicitly reported;

expected to be >150 °C

Inferred from similar

compounds

Synthesis and Purification: A Validated Workflow
The synthesis of hydrazinyl-quinolines is typically achieved through the nucleophilic

substitution of a corresponding halo-quinoline with hydrazine hydrate.[2][3] The most common

and cost-effective precursor is the 2-chloro derivative.

The causality behind this choice is twofold: the chlorine atom at the C2 position of the quinoline

ring is highly activated towards nucleophilic attack, and hydrazine hydrate is a potent, readily

available nucleophile. The methoxy and methyl groups on the quinoline core are generally

stable under these reaction conditions.

Experimental Protocol: Synthesis of 2-Hydrazinyl-7-
methoxy-4-methylquinoline
This protocol describes a reliable method starting from the commercially available 7-methoxy-

4-methylquinolin-2-ol.

Step 1: Chlorination of 7-methoxy-4-methylquinolin-2-ol The initial step involves converting the

hydroxyl group of the quinolinol precursor into a better leaving group (chloride) using a

standard chlorinating agent like phosphorus oxychloride (POCl₃).

To a round-bottom flask, add 7-methoxy-4-methylquinolin-2-ol (1 equivalent).
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Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise at 0 °C. This is an

exothermic reaction and must be cooled to control the reaction rate and prevent side

reactions.

After the addition is complete, heat the mixture to reflux (approx. 105-110 °C) for 2-3 hours.

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it slowly onto

crushed ice with vigorous stirring. This step quenches the excess POCl₃ and precipitates the

chlorinated product.

Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until

the pH is ~7-8.

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-

7-methoxy-4-methylquinoline.

Step 2: Hydrazinolysis of 2-chloro-7-methoxy-4-methylquinoline This is the key step where the

hydrazinyl moiety is introduced.

Suspend 2-chloro-7-methoxy-4-methylquinoline (1 equivalent) in ethanol or isopropanol in a

round-bottom flask.

Add hydrazine hydrate (N₂H₄·H₂O, 5-10 equivalents) to the suspension. A large excess of

hydrazine hydrate is used to ensure complete reaction and minimize the formation of dimeric

byproducts.

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting

material is consumed.

Cool the reaction mixture to room temperature. The product will often precipitate out of the

solution.

Filter the solid product, wash with cold ethanol to remove excess hydrazine hydrate, and

then with diethyl ether.
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Dry the product under vacuum. For higher purity, the crude product can be recrystallized

from ethanol.

Synthesis Workflow Diagram
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Figure 1: Synthesis Workflow for 2-Hydrazinyl-7-methoxy-4-methylquinoline
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Caption: Synthesis Workflow Diagram.
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Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques

is employed. The data below are predicted based on the structure and published data for

analogous compounds.[2]

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is

expected to show distinct signals:

A singlet for the methyl group (C4-CH₃) around δ 2.5-2.7 ppm.

A singlet for the methoxy group (O-CH₃) around δ 3.9-4.0 ppm.

Signals for the hydrazine protons (NH and NH₂), which may be broad and exchangeable

with D₂O.

A set of multiplets or distinct doublets/singlets in the aromatic region (δ 7.0-8.0 ppm)

corresponding to the protons on the quinoline ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon

skeleton, showing distinct peaks for the methyl, methoxy, and all aromatic and heterocyclic

carbons.

IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching from the

hydrazine group (typically broad, around 3100-3300 cm⁻¹), C=N and C=C stretching from the

quinoline ring (1500-1650 cm⁻¹), and C-O stretching from the methoxy group (around 1250

cm⁻¹).

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak

for the protonated molecule [M+H]⁺ at m/z 204.24. High-resolution mass spectrometry

(HRMS) would confirm the elemental composition.[2]

Reactivity and Synthetic Utility
The synthetic value of 2-Hydrazinyl-7-methoxy-4-methylquinoline lies in the high reactivity of

its terminal hydrazine nitrogen. This nucleophilic site readily reacts with electrophilic partners,
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particularly carbonyl compounds, to form stable heterocyclic systems. This makes it a powerful

building block in diversity-oriented synthesis.

Key Reactions:

Reaction with β-Dicarbonyls: As demonstrated in related systems, reaction with β-ketoesters

like ethyl acetoacetate leads to the formation of pyrazolones.[2] This is a classic Knorr

pyrazole synthesis, providing a robust method for creating 5-membered heterocyclic rings

appended to the quinoline core.

Formation of Hydrazones: Reaction with various aldehydes and ketones yields Schiff bases

(hydrazones). These derivatives are often investigated for their own biological activities or

used as intermediates for further cyclization reactions.[4]

Synthesis of Fused Heterocycles: The hydrazine moiety can participate in cyclocondensation

reactions to build fused ring systems, such as triazolo-quinolines, which are of great interest

in medicinal chemistry.

Reaction Pathways Diagram

Figure 2: Key Reaction Pathways
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Caption: Key Reaction Pathways.
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Potential Applications in Drug Development
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry,

forming the core of numerous approved drugs, particularly in oncology and infectious diseases.

The introduction of a hydrazinyl group at the C2 position provides a versatile handle for

creating novel derivatives with potential therapeutic value.

Antiproliferative Agents: Quinoline derivatives are known to target various cellular pathways

involved in cancer progression. By using the hydrazinyl group to link the quinoline core to

other pharmacophores (like benzimidazoles), hybrid molecules can be designed to inhibit

targets such as protein kinases or disrupt cell cycle progression.[5]

Antimalarial and Antimicrobial Agents: The 4-aminoquinoline core is famous for its

antimalarial properties (e.g., chloroquine). Modifications at other positions, facilitated by

reactive handles like the hydrazinyl group, allow for the exploration of new derivatives to

combat drug-resistant strains.

Scaffolding for Combinatorial Chemistry: This compound serves as an excellent starting

point for building combinatorial libraries. The predictable reactivity of the hydrazine allows for

the rapid generation of a diverse set of molecules for high-throughput screening against

various biological targets.

Safety and Handling
While specific toxicology data for this exact compound is not readily available, it should be

handled with care, assuming the hazards associated with related hydrazine and quinoline

derivatives.[6]

GHS Hazard Classification (Predicted):

Acute Toxicity, Oral (Harmful)

Skin Irritation

Serious Eye Irritation

May cause respiratory irritation
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Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective

Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid

inhalation of dust and direct contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents

and strong acids.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical

waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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